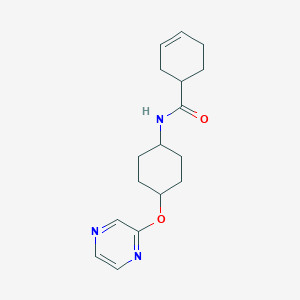

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: is an organic compound characterized by its unique chemical structure. The compound integrates a pyrazine moiety and a cyclohexene ring, linked via a cyclohexyl ether and an amide bond. This structural composition potentially endows the compound with diverse chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : To synthesize this compound, one may start with pyrazine-2-ol, reacting it with an appropriate cyclohexyl halide under basic conditions to form the ether linkage. This intermediate can then undergo amide bond formation with cyclohex-3-enecarboxylic acid or its derivatives. Reaction conditions typically involve the use of coupling agents such as EDCI (ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: : Scaling up for industrial production necessitates optimized conditions ensuring high yield and purity. Utilizing continuous flow reactors and employing green chemistry principles can enhance the efficiency and sustainability of the process. Robust purification techniques like recrystallization or column chromatography would be essential.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : It might undergo oxidation at the cyclohexene ring to form epoxides or other oxidized derivatives.

Reduction: : The cyclohexene ring can be hydrogenated to form a more saturated derivative.

Substitution: : Various substitutions could occur on the pyrazine ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents such as m-CPBA (meta-Chloroperoxybenzoic acid).

Reducing agents like H2/Pd-C (hydrogenation with palladium on carbon).

Halogenating reagents for substitution reactions.

Major Products: : Products from these reactions can include epoxides, saturated amides, and halogenated pyrazine derivatives, each with potentially distinct biological activities.

Applications De Recherche Scientifique

Chemistry: : It can be a valuable intermediate in organic synthesis, providing pathways to more complex molecules.

Biology: : Its structural features may enable it to interact with various biological targets, suggesting potential as a lead compound in drug discovery.

Medicine: : Could exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects, depending on its interaction with biological molecules.

Industry: : Might be used in the synthesis of specialty chemicals or as a building block in the production of advanced materials.

Mécanisme D'action

Molecular Targets and Pathways: : The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide exerts its effects likely involves binding to specific proteins or enzymes. The pyrazine ring, known for its electron-rich nature, may enable interactions with DNA or various enzymes, influencing cellular processes.

Comparaison Avec Des Composés Similaires

When compared with similar compounds, its uniqueness can be highlighted by its structural framework, specifically the incorporation of both cyclohexene and pyrazine moieties. Similar compounds may include:

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-eneacetamide

These structural analogs would offer insights into how minor modifications influence the compound’s properties and applications.

That's your detailed look at N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide . What aspect do you find most intriguing?

Activité Biologique

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl backbone with a pyrazin-2-yloxy substituent and a carboxamide functional group. Its molecular formula is C19H23N3O3, with a molecular weight of approximately 341.41 g/mol. The presence of these functional groups suggests possible interactions with various biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Cyclohexyl Ring | Provides hydrophobic interactions |

| Pyrazin-2-yloxy Group | May enhance receptor binding |

| Carboxamide Functionality | Potential for hydrogen bonding with biological targets |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a modulator of specific receptors or enzymes involved in physiological processes.

The compound is believed to interact with various biological pathways, potentially affecting:

- Enzyme Inhibition : May inhibit specific enzymes, influencing metabolic pathways.

- Receptor Modulation : Could act as a ligand for certain receptors, impacting cell signaling.

Potential Applications

This compound has potential applications in:

- Drug Development : As a candidate for therapeutic agents targeting specific diseases.

- Research Tools : For studying biological mechanisms and pathways.

In Vivo Studies

Research has indicated that compounds similar in structure to this compound can exhibit notable effects on animal models. For instance:

- Food Intake Regulation : Some related compounds have shown promise in reducing food intake in rodent models, suggesting potential applications in obesity treatment.

- Erectile Function Enhancement : Certain analogs have been linked to improved erectile function in animal studies, indicating possible therapeutic avenues for sexual health.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-acetamido-N-(cyclohexyl)acetamide | Lacks pyrazinyl group | Simpler structure may lead to different activity |

| N-(4-pyrazinyl)acetamide | Lacks cyclohexyl group | May exhibit different solubility and stability |

| 2-hydroxyethyl [(1R,2S,5R)-5-methyl-cyclohexane] | Contains cyclohexane | Different application potential due to distinct properties |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Cyclohexyl Intermediate : Starting from cyclohexane derivatives through halogenation or hydroxylation.

- Attachment of Pyrazine Moiety : Utilizing nucleophilic substitution reactions.

- Carboxamide Formation : Finalizing the synthesis through coupling reactions.

Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing byproducts.

Propriétés

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCARAUBAFCRJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.